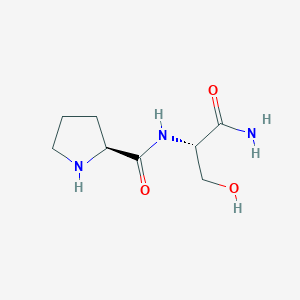![molecular formula C15H26O2SSn B8465250 trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane CAS No. 60522-34-1](/img/structure/B8465250.png)
trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is an organotin compound that features a stannane (tin) atom bonded to a sulfonyl group and a tert-butylbenzene moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an organotin reagent. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The stannane moiety can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonates, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry
In chemistry, 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
作用机制
The mechanism of action of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane involves the interaction of the sulfonyl and stannane groups with various molecular targets. In coupling reactions, the stannane group participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in substitution reactions .
相似化合物的比较
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylbenzenesulfonyl Chloride: A sulfonyl chloride derivative used in the synthesis of sulfonamides and other sulfonyl compounds.
Uniqueness
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is unique due to the presence of both a sulfonyl group and a stannane moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes.
属性
CAS 编号 |
60522-34-1 |
|---|---|
分子式 |
C15H26O2SSn |
分子量 |
389.1 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)sulfonylethyl-trimethylstannane |
InChI |
InChI=1S/C12H17O2S.3CH3.Sn/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4;;;;/h6-9H,1,5H2,2-4H3;3*1H3; |
InChI 键 |
MRNMLVBRNCWFPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC[Sn](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8465192.png)




![tert-Butyl 4-(3-(3-chloropropyl)-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8465233.png)




